42-(2-Tetrazolyl)rapamycin: A Technical Guide
42-(2-Tetrazolyl)rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Developed as a potent inhibitor of the mammalian target of rapamycin (mTOR), Zotarolimus exhibits significant anti-proliferative and immunosuppressive properties.[2][3] Its primary application has been in drug-eluting stents to prevent restenosis following coronary angioplasty.[1][2] This document provides a comprehensive technical overview of 42-(2-Tetrazolyl)rapamycin, including its mechanism of action, synthesis, and a summary of key experimental data. Detailed methodologies for relevant experiments and visual representations of its signaling pathway and experimental workflows are also presented to support further research and development.
Mechanism of Action
42-(2-Tetrazolyl)rapamycin exerts its biological effects through the inhibition of the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, metabolism, and survival.[2][4] The mechanism can be delineated as follows:
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Intracellular Binding: Zotarolimus, being lipophilic, readily crosses the cell membrane. Inside the cell, it forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][5]
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mTORC1 Inhibition: The Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[2] This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets.[2]
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Downstream Effects: The key downstream effectors of mTORC1 are the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of their phosphorylation leads to:
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Inhibition of Protein Synthesis: Reduced S6K activity and the sequestration of eIF4E by unphosphorylated 4E-BP1 collectively suppress protein translation.
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Cell Cycle Arrest: The culmination of these inhibitory signals results in the arrest of the cell cycle in the G1 phase, thereby preventing cell proliferation.[2]
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This targeted inhibition of mTORC1 accounts for the potent anti-proliferative effects of 42-(2-Tetrazolyl)rapamycin observed in various cell types, particularly vascular smooth muscle cells and lymphocytes.[5][6]
Mechanism of action of 42-(2-Tetrazolyl)rapamycin.
Quantitative Data
The biological activity of 42-(2-Tetrazolyl)rapamycin has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Biological Activity
| Assay | Cell Type/System | Species | IC50 / ED50 | Reference(s) |
| FKBP12 Binding | Recombinant FKBP-12 | Human | 2.8 nM | [5] |
| T-Cell Proliferation (Con A-induced) | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 7.0 nM | [5] |
| Splenocytes | Rat | 1337 nM | [5] | |
| Mixed Lymphocyte Reaction (MLR) | Lymphocytes | Human | 1.2 nM | [5] |
| Lymphocytes | Rat | 1465 nM | [5] | |
| Smooth Muscle Cell Proliferation | Coronary Artery Smooth Muscle Cells | Human | 2.9 nM | [5][7] |
| Coronary Artery Smooth Muscle Cells (growth factor-induced) | Human | 0.8 nM | [5] | |
| Endothelial Cell Proliferation | Coronary Artery Endothelial Cells | Human | 2.6 nM | [5][7] |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | ED50 / Result | Reference(s) |
| Adjuvant-induced DTH Response | Rat | Inhibition of delayed-type hypersensitivity | 1.72 mg/kg/day | [5] |
| Coronary Artery Restenosis | Juvenile Swine | Reduction in neointimal hyperplasia after 28 days | Less area stenosis (22.4% vs. 35.7%), less neointimal area (1.69 vs. 2.78 mm²), less neointimal thickness (0.25 vs. 0.38 mm), greater lumen area (6.07 vs. 5.02 mm²) compared to control stents. | [6] |
Experimental Protocols
This section outlines the general methodologies for key experiments involving 42-(2-Tetrazolyl)rapamycin.
Synthesis of 42-(2-Tetrazolyl)rapamycin (One-Pot Method)
A common method for the synthesis of 42-(2-Tetrazolyl)rapamycin from rapamycin is a one-pot process.[8]
Materials:
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Rapamycin
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Dichloromethane (DCM) or Isopropylacetate (IPAc)
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2,6-Lutidine
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Triflic anhydride (B1165640) (Trifluoromethanesulfonic anhydride)
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1-H-Tetrazole
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Diisopropylethylamine (DIEA)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., THF/heptane, acetone/heptane)
Procedure:
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Dissolution: Dissolve dried rapamycin in a suitable solvent such as DCM or IPAc.
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Cooling and Base Addition: Cool the solution to approximately -30°C and add 2,6-Lutidine.
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Activation of Hydroxyl Group: Slowly add triflic anhydride to the cooled solution to activate the C42 hydroxyl group, forming a triflate intermediate.
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Nucleophilic Substitution: Add 1-H-tetrazole followed by a tertiary base like DIEA to the reaction mixture. This facilitates the displacement of the triflate group by the tetrazole.
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Reaction Progression: Allow the reaction to proceed at room temperature for several hours.
-
Purification: Concentrate the crude product and purify it using silica gel column chromatography with appropriate solvent systems.
General workflow for the synthesis of 42-(2-Tetrazolyl)rapamycin.
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of 42-(2-Tetrazolyl)rapamycin on a specific cell line (e.g., human coronary artery smooth muscle cells).
Materials:
-
Target cell line
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Complete cell culture medium
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42-(2-Tetrazolyl)rapamycin stock solution (in DMSO)
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96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a reagent for a BrdU incorporation assay)
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Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 42-(2-Tetrazolyl)rapamycin in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value using non-linear regression analysis.
In Vivo Porcine Coronary Artery Restenosis Model
Objective: To evaluate the efficacy of a 42-(2-Tetrazolyl)rapamycin-eluting stent in preventing neointimal hyperplasia in a porcine model.
Animals:
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Domestic juvenile swine
Materials:
-
42-(2-Tetrazolyl)rapamycin-eluting stents
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Control stents (e.g., bare-metal or polymer-only coated)
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Angiography equipment
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Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) equipment (optional)
-
Histology processing reagents
Procedure:
-
Stent Implantation: Under general anesthesia and using standard interventional cardiology techniques, implant the drug-eluting and control stents into the coronary arteries of the swine.
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Follow-up Period: Allow the animals to recover and maintain them for a specified period (e.g., 28 days).
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Terminal Procedure: At the end of the follow-up period, perform a final angiography to assess vessel patency.
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Tissue Harvesting: Euthanize the animals and harvest the stented coronary artery segments.
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Histological Analysis: Process the arterial segments for histological examination. Stain sections with appropriate stains (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson) to visualize the vessel structure.
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Morphometric Analysis: Perform quantitative morphometric analysis on the histological sections to measure parameters such as lumen area, neointimal area, neointimal thickness, and percent area stenosis.
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Statistical Analysis: Compare the morphometric parameters between the drug-eluting stent group and the control group using appropriate statistical tests.
Conclusion
42-(2-Tetrazolyl)rapamycin (Zotarolimus) is a well-characterized rapamycin analog with potent mTOR inhibitory activity. Its established mechanism of action, coupled with a defined synthetic route and a body of in vitro and in vivo data, underscores its significance as both a therapeutic agent and a valuable tool for research in cell biology and drug development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound and in the broader field of mTOR pathway modulation.
References
- 1. Zotarolimus - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 3. ABT-578-eluting stents. The promising successor of sirolimus- and paclitaxel-eluting stent concepts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. apexbt.com [apexbt.com]
- 6. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
